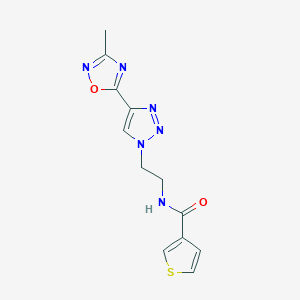

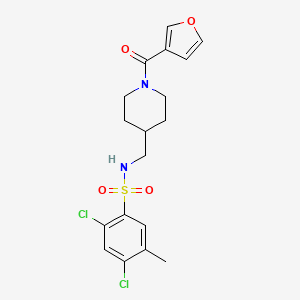

![molecular formula C12H13N2NaO2 B2477551 1-异丁基-1H-苯并[d]咪唑-2-羧酸钠 CAS No. 2089956-69-2](/img/structure/B2477551.png)

1-异丁基-1H-苯并[d]咪唑-2-羧酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound . It is a derivative of 1H-benzo[d]imidazole . The 1H-benzo[d]imidazole derivatives have been found to have antibacterial and antifungal properties .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives, including Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, involves the use of various compounds in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of 1H-benzo[d]imidazole derivatives, including Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, has been determined . In the structures of these compounds, an identical system of hydrogen bonds, C(4), was observed .Chemical Reactions Analysis

The chemical reactions involving 1H-benzo[d]imidazole derivatives are complex and involve various compounds . The most active benzo[d]imidazole derivative displayed significant activity against Mycobacterium tuberculosis .科学研究应用

金属介导的DNA碱基配对

咪唑-4-羧酸,与1-异丁基-1H-苯并[d]咪唑-2-羧酸钠盐相关,已被用于DNA结构中的金属介导的碱基配对。该应用涉及合成包含咪唑-4-羧酸的脱氧核糖核苷,有助于Cu(II)和Ag(I)结合,从而稳定DNA双链。通过DNA结构的熔化温度显著增加来证明这种稳定性,使其成为生物化学和分子生物学中研究DNA相互作用和稳定性的有价值工具(Sandmann, Defayay, Hepp, & Müller, 2019)。

抗菌剂

新型苯并咪唑-噁二唑杂化分子,其核心结构类似于1-异丁基-1H-苯并[d]咪唑-2-羧酸钠盐,已被合成为有效的抗菌剂。这些化合物对结核分枝杆菌表现出显著的抗结核活性,显示出比吡嗪胺和环丙沙星等标准药物两倍的效力。这项研究突显了苯并咪唑衍生物在开发新的抗菌疗法中的潜力(Shruthi et al., 2016)。

复杂分子结构的合成

已开发了一种钯碘催化的方法,用于合成功能化苯并咪唑咪唑,利用羰基化方法。这个过程在相对温和的条件下产生各种化合物,产率良好至优良,展示了苯并咪唑衍生物在化学合成中的多功能性和创造多样分子结构的潜力(Veltri et al., 2018)。

环保合成方法

报道了一种使用次氯酸钠进行环保合成的方法,用于生产2-芳基-1-芳甲基-1H-苯并[d]咪唑。这种方法强调了在苯并咪唑衍生物合成中利用更少危险试剂和条件的环境优势,符合可持续化学实践(Patil & Nagargoje, 2022)。

未来方向

The future directions in the research of 1H-benzo[d]imidazole derivatives, including Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, involve further exploration of their antimicrobial activity and potential as drugs . There is also a need for more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

属性

IUPAC Name |

sodium;1-(2-methylpropyl)benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.Na/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12(15)16;/h3-6,8H,7H2,1-2H3,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPPOOXCPWYLNF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

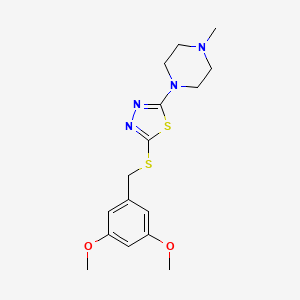

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2477469.png)

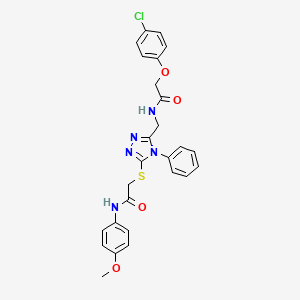

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2477471.png)

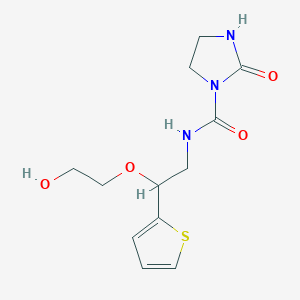

![1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2477476.png)

![N-(2,6-dimethylphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2477477.png)

![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid](/img/no-structure.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2477483.png)

![1-[5-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2477485.png)

![Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2477488.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2477491.png)